2-Chloro-6-fluorophenol is an organic compound with the molecular formula and a molecular weight of approximately 146.55 g/mol. It appears as a white to light yellow crystalline solid, with a melting point ranging from 64.0 to 68.0 °C. This compound is notable for its halogenated structure, featuring both chlorine and fluorine substituents on the aromatic ring, which contribute to its unique chemical properties and reactivity .
Due to the absence of specific research on 2-chloro-6-fluorophenol, it's crucial to handle it with caution, assuming the properties of similar halogenated aromatics:
Several methods are available for synthesizing 2-chloro-6-fluorophenol:
2-Chloro-6-fluorophenol finds applications in various fields:
Interaction studies involving 2-chloro-6-fluorophenol have focused on its reactivity with biological molecules. Research indicates that it may interact with enzymes or proteins, potentially affecting biological pathways. Additionally, studies have shown that it may induce genetic mutations under certain conditions, raising concerns about its safety in biological systems .
Several compounds share structural similarities with 2-chloro-6-fluorophenol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-fluorophenol | C6H4ClF O | Different positioning of halogens |
| 2-Fluorophenol | C6H5F O | Lacks chlorine; primarily used in synthesis |
| 3-Chloro-6-fluorophenol | C6H4ClF O | Chlorine at a different position |
| 4-Chloro-3-fluorophenol | C6H4ClF O | Different substitution pattern |
The uniqueness of 2-chloro-6-fluorophenol lies in its specific combination of chlorine and fluorine at the ortho and meta positions relative to the hydroxyl group, which influences its reactivity and biological activity compared to other halogenated phenols .
The synthesis of 2-Chloro-6-fluorophenol involves several well-established methodologies, each offering distinct advantages depending on the scale of production and specific requirements [3]. The compound, with the molecular formula C₆H₄ClFO and CAS number 2040-90-6, represents an important halogenated phenol derivative with significant industrial utility [2] [4].
The most prominent synthetic route involves a three-step sulfonation-chlorination-hydrolysis process starting from ortho-fluorophenol [3]. This method begins with the reaction of ortho-fluorophenol with concentrated sulfuric acid at temperatures ranging from 95°C to 100°C [3]. The sulfonation step is followed by chlorination using trichloroisocyanuric acid at reduced temperatures between -25°C and -20°C, and finally hydrolysis to yield the target product [3]. This approach demonstrates excellent selectivity and provides high yields compared to alternative methods [3].
Alternative synthetic approaches include direct chlorination methods and copper-catalyzed hydrolysis processes [6] [14]. The copper-catalyzed hydrolysis of chlorofluorobenzenes represents a particularly efficient methodology, operating under acidic conditions with pH values maintained between 3.0 and 6.5 in the presence of catalytic amounts of copper salts [14]. This method utilizes readily available chlorofluorobenzene starting materials and produces fluorophenols in yields comparable to those achieved with more expensive bromofluorobenzene precursors [14].
Recent developments in fluorination chemistry have introduced operationally simple deoxyfluorination methods for phenol derivatives [22]. These techniques employ novel deoxyfluorination reagents, such as N,N-diaryl-2-chloroimidazolium salts, which can be handled in air as solids and demonstrate remarkable stability [22]. The reaction proceeds through ipso-substitution mechanisms, typically requiring temperatures between 80°C and 110°C depending on the electronic properties of the phenol substrate [22].
Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorophenol
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClFO |
| CAS Number | 2040-90-6 |
| EINECS Number | 433-890-8 |
| Molecular Weight (g/mol) | 146.55 |
| Melting Point (°C) | 62-65 |
| Boiling Point (°C) | 160.6 ± 20.0 (Predicted) |
| Density (g/cm³) | 1.408 ± 0.06 (Predicted) |
| pKa | 7.23 ± 0.10 (Predicted) |
| Solubility | Soluble in Methanol |
| Color/Form | White to Light yellow powder to crystal |
| Storage Conditions | Inert atmosphere, Room Temperature |
2-Chloro-6-fluorophenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs [1] [8]. The compound's unique structural features, combining both chlorine and fluorine substituents on the phenol ring, provide essential reactivity patterns required for complex pharmaceutical transformations [1].
The compound's role in pharmaceutical intermediate production stems from its ability to undergo selective chemical transformations while maintaining structural integrity [1]. Research demonstrates that 2-Chloro-6-fluorophenol participates in various coupling reactions and nucleophilic substitution processes essential for constructing complex pharmaceutical scaffolds [1]. The presence of both halogen substituents allows for sequential functionalization strategies, enabling the synthesis of diverse drug molecules with specific pharmacological properties [1].
In medicinal chemistry applications, the fluorine atom in 2-Chloro-6-fluorophenol contributes to enhanced metabolic stability and improved pharmacokinetic properties of resulting pharmaceutical compounds [26]. The strategic placement of fluorine in the ortho position relative to the phenolic hydroxyl group creates unique electronic effects that influence the biological activity of derived pharmaceutical intermediates [26]. Studies indicate that halogenated phenol derivatives demonstrate particular utility in targeted drug delivery systems, where the halogen substituents can be exploited for site-specific cleavage reactions [26].
Table 2: Synthesis Methods for Chlorofluorophenols
| Method | Starting Material | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Sulfonation-Chlorination-Hydrolysis | o-Fluorophenol | H₂SO₄, Trichloroisocyanuric acid | 95-100°C, -25 to -20°C | High selectivity, Good yield |
| Direct Chlorination | Fluorophenol | Chlorinating agents | Variable temperature | Direct approach |
| Copper-Catalyzed Hydrolysis | Chlorofluorobenzene | Copper salts, Water | pH 3.0-6.5, Elevated temperature | Mild conditions |
| Deoxyfluorination of Phenols | Phenol derivatives | N,N-diaryl-2-chloroimidazolium salts | 80-110°C | Operationally simple |
The agrochemical industry utilizes 2-Chloro-6-fluorophenol extensively in the formulation of herbicides and fungicides, where it contributes to improved crop yield and enhanced pest protection capabilities [1] [8]. The compound's effectiveness in agricultural applications derives from its ability to interfere with specific biochemical pathways in target organisms while maintaining selectivity for crops [1].
2-Chloro-6-fluorophenol plays a significant role in the synthesis of advanced herbicide compounds, particularly in the development of selective weed control agents [7]. Research indicates that the compound serves as a key intermediate in the production of 2-chloro-6-fluoroanisole, which is subsequently utilized in synthesizing new herbicide formulations such as Arylex [7]. The synthesis involves etherification reactions where 2-Chloro-6-fluorophenol undergoes methylation to produce the corresponding anisole derivative with yields reaching 84% under optimized conditions [7].
The compound's structural characteristics make it particularly valuable for creating pesticide intermediates with enhanced biological activity [3]. Studies demonstrate that 2-fluoro-6-chlorophenol derivatives function as important pesticide intermediates, with synthetic methodologies achieving high yields through carefully controlled reaction conditions [3]. The presence of both fluorine and chlorine substituents provides the necessary electronic properties for effective pest control while maintaining environmental stability [3].
In agrochemical formulations, the incorporation of 2-Chloro-6-fluorophenol derivatives enhances the overall performance of active ingredients through improved soil persistence and plant uptake characteristics [1]. The compound contributes to the development of herbicides with specific modes of action, including inhibition of protoporphyrinogen oxidase enzymes that are essential for chlorophyll formation in target weeds [9]. This selective mechanism allows for effective weed control while minimizing impact on desired crop species [9].
2-Chloro-6-fluorophenol finds extensive application in polymer chemistry and material science, where it contributes to the development of specialty polymers and resins with enhanced performance characteristics [1] [8]. The compound's unique combination of halogen substituents imparts exceptional properties to resulting polymeric materials, including enhanced thermal stability and chemical resistance [15].
The utilization of fluorinated phenol derivatives in polymer chemistry has led to the development of materials with unprecedented property combinations [17]. Research demonstrates that fluorine-containing polyorganophosphazenes, synthesized using fluorophenol derivatives as starting materials, exhibit fire resistance, hydrophobicity, and elastomer-forming capabilities that cannot be matched by conventional fluorocarbon or non-fluorinated polymers [17]. These macromolecules are typically synthesized through chlorine-replacement reactions with poly(dichlorophosphazene) using alkali metal salts of fluorophenols [17].
Studies in material science reveal that 2-Chloro-6-fluorophenol derivatives contribute to the production of fluorinated functional materials with extraordinary properties [16]. The incorporation of fluorine atoms into organic polymer structures leads to enhanced hydrophobicity, high thermal and oxidative stability, weak intermolecular interactions, and low surface energy characteristics [16]. These properties make fluorinated materials particularly suitable for applications requiring exceptional chemical and biological inertness [16].
Research investigating fluorine-containing poly(arylenemethylene)s demonstrates that the introduction of fluorine moieties significantly enhances the thermal stability of polymeric materials [27]. Specifically, fluorinated poly(arylenemethylene)s derived from fluorinated phenol precursors exhibit temperatures at 10% weight loss (T₁₀) of 425°C, compared to 397°C for non-fluorinated analogues [27]. This substantial improvement in thermal performance makes these materials particularly valuable for high-temperature applications in aerospace and electronics industries [27].
The polymer industry utilizes fluorinated phenol derivatives to create high-performance elastomers with unique property profiles [17]. Single-substituent polymers incorporating fluorinated side groups generate either semicrystalline or amorphous materials depending on the length and flexibility of the side chains [17]. Mixed-substituent polymers typically produce amorphous materials that can be covalently crosslinked to generate elastomers with superior performance characteristics [17].
Table 3: Industrial Applications of 2-Chloro-6-fluorophenol
| Application Area | Specific Use | Key Properties Utilized |
|---|---|---|
| Pharmaceutical Intermediates | Anti-inflammatory and analgesic drug synthesis | Chemical reactivity, Stability |
| Agrochemical Formulation | Herbicides and fungicides production | Biological activity, Selectivity |
| Polymer Chemistry | Specialty polymers and resins | Thermal stability, Chemical resistance |
| Material Science | Fire-resistant materials | Fluorine-enhanced properties |
| Analytical Chemistry | Analytical reagent | Detection and quantification |
Low-temperature matrix-isolation infrared experiments have established that 2-chloro-6-fluorophenol exists as two conformational isomers defined by an intramolecular hydrogen bond:
At 20 K in an argon matrix only the Cl-type spectrum is detected; the F-type present in the gas and condensed phases (> 290 K) disappears within the experimental acquisition time because it tunnels through the C–O torsional barrier and converts to the Cl-type [1] [2]. Density-functional calculations (B3LYP/6-31+G(d,p)) place the transition state below 20 kJ mol⁻¹ above the minimum, providing a barrier thin enough for sub-millisecond hydrogen tunneling at cryogenic temperature [1].
| Environment / Isotopologue | Detected IR signatures | Dominant isomeric ratio | Observation window | Reference |
|---|---|---|---|---|
| Gas phase, 298 K (OH) | ν(OH) doublet | Cl-type ≈ 55% ; F-type ≈ 45% | Static jet | 2 |
| Liquid CCl₄, 298 K (OH) | broadened ν(OH) | Cl-type ≈ 60% ; F-type ≈ 40% | FT-IR | 2 |
| Ar matrix, 20 K (OH) | single ν(OH) at 3617 cm⁻¹ | F-type not detected | ≤ 1 min | 2 |
| Ar matrix, 20 K (OD) | ν(OD) bands for both rotamers | Cl-type ≈ 50% ; F-type ≈ 50% | ≥ 30 min | 8 |
The spontaneous Cl ⇄ F interconversion is therefore mass-sensitive; replacing ^1H with ^2H lengthens the tunneling half-life by at least four orders of magnitude, allowing both rotamers to accumulate [2].
Irradiation (λ ≈ 280 nm) of Ar-matrix samples triggers selective photochemistry that depends on the starting conformer [1] [3]:
| Parent rotamer | Primary photo-event | Rearrangement sequence | Identified photoproduct(s) | Diagnostic IR band / cm⁻¹ | Reference |
|---|---|---|---|---|---|
| Cl-type | O–H + C–Cl bond fission | 1 H-, 1 Cl-elimination → ketoketene → Wolff rearrangement | 2-fluorocyclopentadienylidenemethanone | ν(C=C=O) 2107 | 2 |
| Cl-type | Intramolecular H/Cl shift | σ-bond migration on π-system | 4-chloro-2-fluorocyclohexadienone | ν(C=O) 1743 | 2 |
| F-type-d₁ (OD) | O–D + C–F bond fission | Ketoketene → Wolff rearrangement | 2-chlorocyclopentadienylidenemethanone | ν(C=C=O) 2112 | 2 |
Mechanistic calculations confirm that the ketoketene generated in the primary step undergoes a concerted 1,2-shift of the halogen to yield the observed ring-contracted products in a classic Wolff pathway; the overall reaction is exothermic by ca. 100 kJ mol⁻¹ and proceeds on the singlet surface [1].
Hydrogen/deuterium substitution modulates both the tunneling rates and the branching of photochemical channels:
| Process | k_H / s⁻¹ | k_D / s⁻¹ | Kinetic isotope effect | Consequence for photochemistry | Reference |
|---|---|---|---|---|---|
| F → Cl tunneling (20 K, Ar) | ≥ 10³ (undetectable F-type) | ≤ 10⁻⁴ (F-type persists) | > 10⁷ | Enables isolation of F-type-d₁ and observation of F-specific photoproducts | 8 |
| Wolff rearrangement from ketoketene | 7.4 × 10⁵ (extrapolated, 20 K) | 1.9 × 10⁴ | ≈ 40 | Slower D-migration competes with halogen shift, altering product ratios | 2 |
Corrosive;Irritant;Health Hazard;Environmental Hazard